N-(4-amino-5-cyanopyrimidin-2-yl)thiourea
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Overview
Description
N-(4-amino-5-cyanopyrimidin-2-yl)thiourea is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-5-cyanopyrimidin-2-yl)thiourea typically involves the reaction of 4-amino-5-cyanopyrimidine with thiourea under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or water, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-5-cyanopyrimidin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and thiourea groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-amino-5-cyanopyrimidin-2-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-amino-5-cyanopyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-5-cyanopyrimidin-2-yl)thiourea: Unique due to its specific substitution pattern on the pyrimidine ring.
N-(4-amino-5-cyanopyrimidin-2-yl)urea: Similar structure but with a urea group instead of a thiourea group.
N-(4-amino-5-cyanopyrimidin-2-yl)guanidine: Contains a guanidine group, offering different reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of amino, cyano, and thiourea groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6N6S |
---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
(4-amino-5-cyanopyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C6H6N6S/c7-1-3-2-10-6(11-4(3)8)12-5(9)13/h2H,(H5,8,9,10,11,12,13) |
InChI Key |
SCKJXRFLWLJTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)NC(=S)N)N)C#N |
Origin of Product |
United States |
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